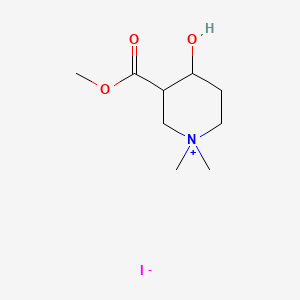
Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide is a chemical compound that belongs to the class of piperidinium salts. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound also features a hydroxy group, a methoxycarbonyl group, and two methyl groups attached to the nitrogen atom. The iodide ion serves as the counterion to balance the charge of the piperidinium cation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide typically involves the following steps:
Formation of the Piperidinium Cation: The piperidinium cation can be synthesized by reacting piperidine with methyl iodide in the presence of a base such as sodium hydroxide. This reaction results in the formation of 1,1-dimethylpiperidinium iodide.
Introduction of the Hydroxy and Methoxycarbonyl Groups: The next step involves the introduction of the hydroxy and methoxycarbonyl groups. This can be achieved through a series of reactions, including esterification and hydroxylation, using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial production may also involve purification steps such as crystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or acetate using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium chloride (NaCl), sodium bromide (NaBr), sodium acetate (NaOAc)
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a hydroxymethyl compound
Substitution: Formation of corresponding piperidinium salts with different anions
Applications De Recherche Scientifique
Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other piperidinium derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,2-benzothiazin-2-ide 1,1-dioxide
- Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,2-benzothiazin-2-ide
Uniqueness
Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide is unique due to its specific combination of functional groups and the presence of the iodide ion. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
86343-58-0 |
|---|---|
Formule moléculaire |
C9H18INO3 |
Poids moléculaire |
315.15 g/mol |
Nom IUPAC |
methyl 4-hydroxy-1,1-dimethylpiperidin-1-ium-3-carboxylate;iodide |
InChI |
InChI=1S/C9H18NO3.HI/c1-10(2)5-4-8(11)7(6-10)9(12)13-3;/h7-8,11H,4-6H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
MFURBUYHNTUGFR-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCC(C(C1)C(=O)OC)O)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride](/img/structure/B12780987.png)
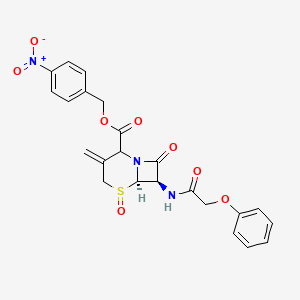
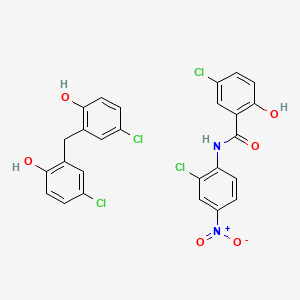

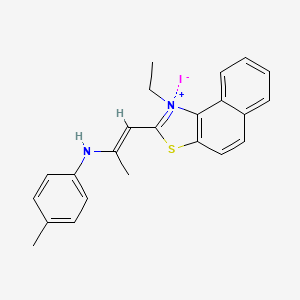
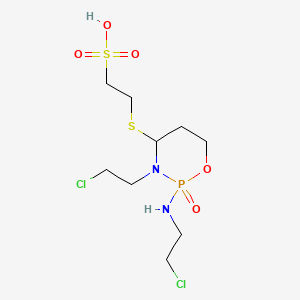


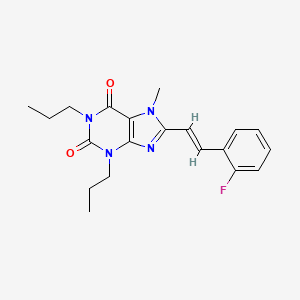
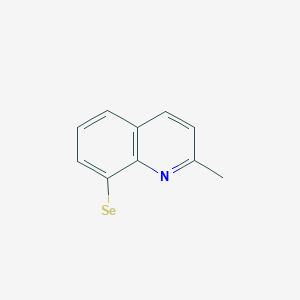
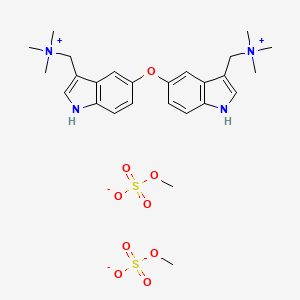
![N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine;(E)-but-2-enedioic acid](/img/structure/B12781061.png)

